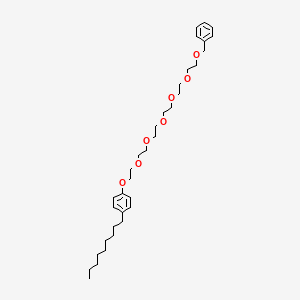
19-(4-Nonylphenoxy)-1-phenyl-2,5,8,11,14,17-hexaoxanonadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19-(4-Nonylphenoxy)-1-phenyl-2,5,8,11,14,17-hexaoxanonadecane: is a synthetic organic compound belonging to the family of phenoxyalkanoic acids. It is characterized by its complex molecular structure, which includes a nonylphenoxy group and multiple ether linkages. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 19-(4-Nonylphenoxy)-1-phenyl-2,5,8,11,14,17-hexaoxanonadecane typically involves the reaction of nonylphenol with ethylene oxide in the presence of a catalyst. The reaction conditions include controlled temperature and pressure to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Nonylphenol and ethylene oxide.
Catalyst: Typically, an alkaline catalyst such as potassium hydroxide.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 150-200°C) and under pressure to facilitate the ethoxylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using advanced separation techniques to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and ether linkages.
Reduction: Reduction reactions can occur at the phenyl group, leading to the formation of various reduced derivatives.
Substitution: The nonylphenoxy group can participate in substitution reactions, where the nonyl chain can be replaced with other alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides and strong bases are typically used for substitution reactions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of various alkyl-substituted phenoxy compounds.
科学的研究の応用
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Employed in the synthesis of other complex organic molecules.
Biology:
- Investigated for its potential use in biological assays and as a component in biochemical research.
Medicine:
- Explored for its potential therapeutic properties, particularly in drug delivery systems due to its surfactant nature.
Industry:
- Widely used in the formulation of detergents, emulsifiers, and dispersants.
- Utilized in the production of lubricants and anti-static agents.
作用機序
The mechanism of action of 19-(4-Nonylphenoxy)-1-phenyl-2,5,8,11,14,17-hexaoxanonadecane is primarily attributed to its surfactant properties. It interacts with lipid membranes, altering their permeability and stability. This interaction can lead to the disruption of cellular processes, making it useful in various applications such as detergents and emulsifiers. The compound’s molecular targets include lipid bilayers and membrane proteins, which are affected by its ability to reduce surface tension and enhance solubility.
類似化合物との比較
- 4-Nonylphenol-mono-ethoxylate
- Nonoxynol-9
- Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-
Comparison:
- 4-Nonylphenol-mono-ethoxylate: Similar in structure but with fewer ethoxy groups, leading to different solubility and surfactant properties.
- Nonoxynol-9: Known for its spermicidal properties, it has a similar nonylphenoxy group but differs in the number of ethoxy units.
- Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-: Similar in having a nonylphenyl group but varies in the polymer chain length and functional groups.
The uniqueness of 19-(4-Nonylphenoxy)-1-phenyl-2,5,8,11,14,17-hexaoxanonadecane lies in its specific combination of phenyl and nonylphenoxy groups with multiple ether linkages, providing distinct surfactant properties and applications.
特性
CAS番号 |
823203-22-1 |
|---|---|
分子式 |
C34H54O7 |
分子量 |
574.8 g/mol |
IUPAC名 |
1-nonyl-4-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C34H54O7/c1-2-3-4-5-6-7-9-12-32-15-17-34(18-16-32)41-30-29-39-26-25-37-22-21-35-19-20-36-23-24-38-27-28-40-31-33-13-10-8-11-14-33/h8,10-11,13-18H,2-7,9,12,19-31H2,1H3 |
InChIキー |
ZIEBQTZZADSONU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
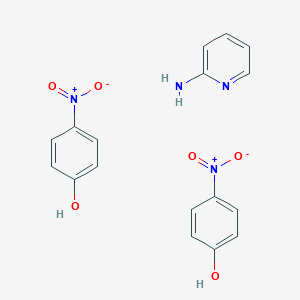
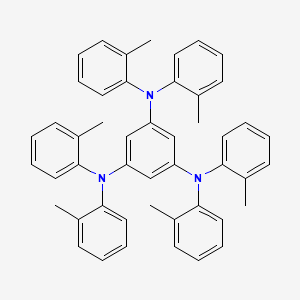
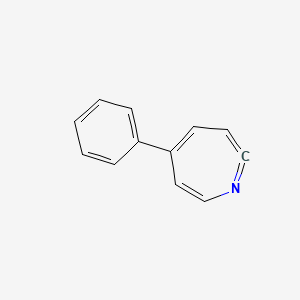


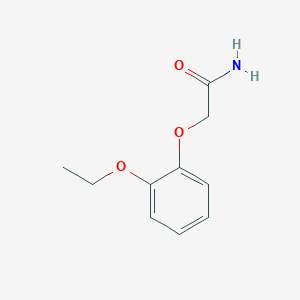
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)
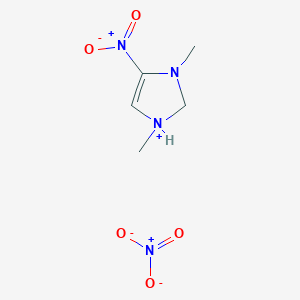


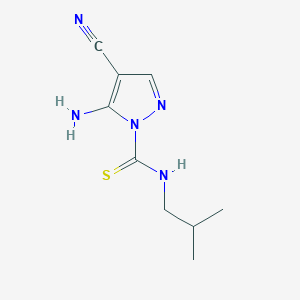
amino}phenol](/img/structure/B14216717.png)

